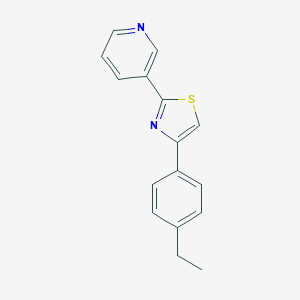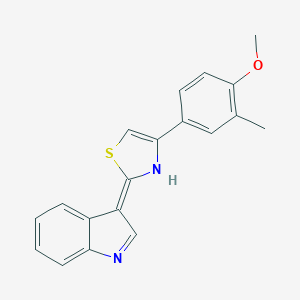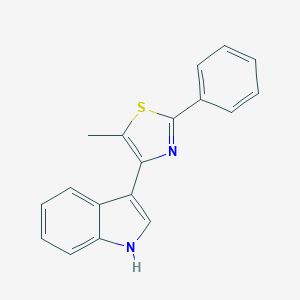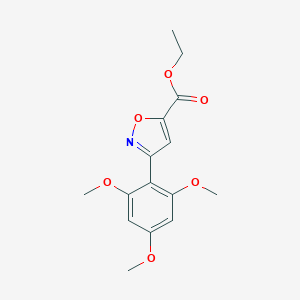
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate, also known as ETIC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. ETIC belongs to the class of isoxazole carboxylates, which have been studied for their biological activities. In
Mécanisme D'action
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has been shown to bind to the glycine site of the NMDA receptor, which modulates the activity of the receptor. This binding results in a decrease in the amplitude of NMDA receptor-mediated currents. Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The mechanism of action of Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate on tumor cells is not fully understood, but it has been shown to inhibit the proliferation of certain cancer cell lines.
Biochemical and Physiological Effects:
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has been shown to have a modulatory effect on the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes. This modulation has been reported to improve cognitive function in animal models. Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has also been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. In addition, Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has been reported to have anti-tumor properties by inhibiting the proliferation of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yield and purity. It has also been reported to have low toxicity and is well-tolerated in animal models. However, Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has limitations in terms of its solubility in aqueous solutions, which can limit its use in certain experiments. In addition, the mechanism of action of Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate on tumor cells is not fully understood, which limits its potential applications in cancer research.
Orientations Futures
There are several future directions for research on Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate. One direction is to further investigate its potential applications in the field of neuroscience, particularly in the treatment of cognitive disorders. Another direction is to explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate on tumor cells and its potential applications in cancer research.
Méthodes De Synthèse
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate can be synthesized by reacting 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride and sodium acetate in ethanol. The resulting product is then reacted with ethyl chloroformate to obtain Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate. This synthesis method has been reported in literature and has been optimized for high yield and purity.
Applications De Recherche Scientifique
Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has been studied for its potential applications in the field of neuroscience. It has been shown to have a modulatory effect on the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate has also been reported to have anti-inflammatory and anti-tumor properties. These potential applications make Ethyl 3-(2,4,6-trimethoxyphenyl)isoxazole-5-carboxylate a promising compound for further research.
Propriétés
Formule moléculaire |
C15H17NO6 |
|---|---|
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
ethyl 3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C15H17NO6/c1-5-21-15(17)13-8-10(16-22-13)14-11(19-3)6-9(18-2)7-12(14)20-4/h6-8H,5H2,1-4H3 |
Clé InChI |
RVAJFECORZDQNC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NO1)C2=C(C=C(C=C2OC)OC)OC |
SMILES canonique |
CCOC(=O)C1=CC(=NO1)C2=C(C=C(C=C2OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B289461.png)
![4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline](/img/structure/B289465.png)
![2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)
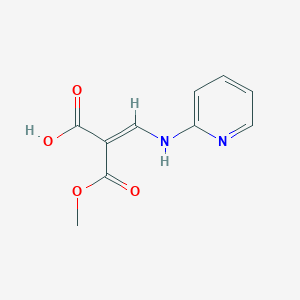
![2-[[(5-chloropyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289469.png)
![2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289471.png)
![10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione](/img/structure/B289472.png)

![N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B289475.png)
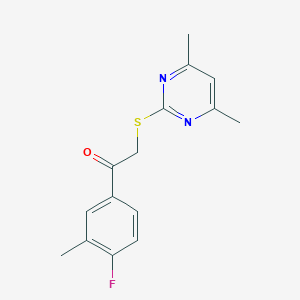
![N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B289478.png)
